molecular formula C18H27IO3 B8490641 Methyl 11-(4-iodophenoxy)undecanoate CAS No. 372163-16-1

Methyl 11-(4-iodophenoxy)undecanoate

Cat. No. B8490641
Key on ui cas rn: 372163-16-1
M. Wt: 418.3 g/mol
InChI Key: LANDTEFPLCDRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642373B2

Procedure details

Methyl 11-(4-iodophenoxy)undecanoate (10 g, 23.9 mmmol), in methanol (100 ml) was treated with sodium hydroxide (2.4 g, 60 mmol). The stirred reaction was heated at 40 C for 60 h. The reaction contained a heavy white precipitate at the end of the reaction. The reaction was then cooled to room temperature and concentrated in vacuo. The resulting solid was then treated with 1N hydrochloric acid (250 ml) and ethyl acetate (250 ml) and stirred vigorously until the solid had dissolved. The organic phase was separated dried over sodium sulfate and concentrated in vacuo to give 11-(4-iodophenoxy)-undecanoic acid (9.55 g, 23.6 mmol, 98%) δH (CDCl3)1.29-1.78 (16H, m, 3,4,5,6,7,8,9,10-CH2), 2.35 (2H, t, 2-CH2), 3.90 (2H, t, 11-CH2), 6.66 (2H, dd, 2,6-ArH), 7.53 (2H, dd, 3,5,-ArH), δc(CDCl3) 24.61, 25.92, 28.98, 29.08, 29.16, 29.27, 29.41, 34.02, 68.08, 82.37, 116.90, 138.11, 158.97, and 180.18.
[Compound]
Name
δc(CDCl3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([O:19]C)=[O:18])=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
δc(CDCl3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=C(OCCCCCCCCCCC(=O)OC)C=C1
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 40 C for 60 h
Duration
60 h
CUSTOM
Type
CUSTOM
Details
at the end of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting solid was then treated with 1N hydrochloric acid (250 ml) and ethyl acetate (250 ml)
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OCCCCCCCCCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.6 mmol
AMOUNT: MASS 9.55 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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